

# In-Depth Technical Guide: Amivantamab (NY0116) Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NY0116  |           |
| Cat. No.:            | B537881 | Get Quote |

Disclaimer: The identifier "NY0116" does not correspond to a publicly disclosed therapeutic agent. Based on overlapping clinical trial identifiers, this document assumes "NY0116" is an internal or alternative designation for amivantamab (JNJ-61186372), a bispecific antibody targeting EGFR and MET. The following information is based on publicly available data for amivantamab.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the target engagement studies for amivantamab.

### **Core Concepts of Amivantamab Target Engagement**

Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that simultaneously targets the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). Its mechanism of action is multifaceted, designed to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) and engage the immune system to elicit anti-tumor responses.[1] The core principles of its target engagement strategy are:

- Dual Receptor Binding: Amivantamab binds to the extracellular domains of both EGFR and MET, preventing ligand binding and subsequent receptor dimerization and activation.
- Receptor Degradation: Upon binding, amivantamab induces the internalization and degradation of both EGFR and MET, leading to a reduction in the total receptor levels on the cell surface.[3]



 Immune-Mediated Cytotoxicity: The low-fucose Fc region of amivantamab enhances its binding to Fcy receptors on immune cells, primarily natural killer (NK) cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[1] It also engages macrophages to induce trogocytosis, a process where the macrophage physically extracts the antibody-receptor complex from the tumor cell.[4]

## Quantitative Data from Preclinical and Clinical Studies

The efficacy of amivantamab's target engagement has been quantified in numerous studies, from preclinical models to large-scale clinical trials.

**Preclinical Efficacy** 

| Model System                                | Mutation Status                    | Key Findings                                                       | Reference |
|---------------------------------------------|------------------------------------|--------------------------------------------------------------------|-----------|
| Ba/F3 cells                                 | Diverse EGFR Exon<br>20 insertions | Inhibition of cell proliferation and downstream signaling          |           |
| Patient-Derived Cells/Organoids/Xeno grafts | Diverse EGFR Exon<br>20 insertions | Inhibition of tumor growth, induction of apoptosis                 |           |
| H292 and H1975 cell<br>lines                | EGFR mutations                     | Increased tumor cell lysis via ADCC compared to control antibodies |           |
| Xenograft Models                            | EGFR Exon 20 insertions            | Superior in vivo efficacy compared to cetuximab or poziotinib      |           |

# Clinical Efficacy in EGFR Exon 20 Insertion NSCLC (CHRYSALIS Study - NCT02609776)



| Parameter                                 | Value       | 95% Confidence Interval    |
|-------------------------------------------|-------------|----------------------------|
| Objective Response Rate (ORR)             | 40%         | 29% to 51%                 |
| Complete Response                         | 4%          | -                          |
| Clinical Benefit Rate                     | 74%         | 63% to 83%                 |
| Median Duration of Response (DoR)         | 11.1 months | 6.9 months to Not Reached  |
| Median Progression-Free<br>Survival (PFS) | 8.3 months  | 6.5 to 10.9 months         |
| Median Overall Survival (OS)              | 22.8 months | 14.6 months to Not Reached |

Data from the efficacy population (n=81) of patients with EGFR Exon 20 insertion-mutated NSCLC who progressed on platinum-based chemotherapy.

Clinical Efficacy in First-Line EGFR-Mutant NSCLC (MARIPOSA Study - NCT04487080)

| Treatment Arm            | Median Progression-Free<br>Survival (PFS) | Hazard Ratio (HR) vs.<br>Osimertinib |
|--------------------------|-------------------------------------------|--------------------------------------|
| Amivantamab + Lazertinib | 23.7 months                               | 0.70 (p < 0.001)                     |
| Osimertinib              | 16.6 months                               | -                                    |

Data for treatment-naïve patients with EGFR Exon 19 deletion or L858R mutations.

# Clinical Efficacy Post-Osimertinib Failure (MARIPOSA-2 Study - NCT04988295)



| Treatment Arm                           | Median Progression-Free<br>Survival (PFS) | Hazard Ratio (HR) vs.<br>Chemotherapy |
|-----------------------------------------|-------------------------------------------|---------------------------------------|
| Amivantamab + Lazertinib + Chemotherapy | 8.3 months                                | 0.44 (p < 0.001)                      |
| Amivantamab + Chemotherapy              | 6.3 months                                | 0.48 (p < 0.001)                      |
| Chemotherapy Alone                      | 4.2 months                                | -                                     |

Data for patients with EGFR-mutated NSCLC who progressed on osimertinib.

## **Experimental Protocols**

Detailed experimental protocols for target engagement studies are often proprietary. However, based on published literature, the following represents a likely methodology for key assays.

### **Protocol 1: In Vitro Cellular Proliferation Assay**

Objective: To determine the effect of amivantamab on the proliferation of cancer cell lines with specific EGFR or MET alterations.

#### Materials:

- Target cancer cell lines (e.g., Ba/F3 engineered to express EGFR Exon 20 insertions)
- Complete cell culture medium
- Amivantamab, control IgG1 antibody
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom plates
- Luminometer

#### Procedure:



- Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of amivantamab and control IgG1 in complete medium.
- Remove the overnight medium from the cells and add 100  $\mu L$  of the antibody dilutions to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- · Measure luminescence using a luminometer.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the antibody concentration.

## Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of amivantamab to induce NK cell-mediated lysis of target tumor cells.

### Materials:

- Target tumor cells (e.g., H1975)
- Effector cells (primary human NK cells)
- Amivantamab, control IgG1 antibody
- Calcein AM (for target cell labeling)



- RPMI 1640 medium with 10% FBS
- 96-well V-bottom plates
- Fluorescence plate reader

#### Procedure:

- Label target cells with Calcein AM according to the manufacturer's protocol.
- Wash and resuspend labeled target cells at 1 x 10<sup>5</sup> cells/mL in RPMI medium.
- Plate 100 μL of target cells into each well of a 96-well V-bottom plate.
- Prepare serial dilutions of amivantamab and control IgG1 in RPMI medium.
- Add 50 μL of antibody dilutions to the wells containing target cells.
- Isolate and prepare NK cells, adjusting the concentration to achieve a desired Effector: Target (E:T) ratio (e.g., 10:1).
- Add 50 μL of NK cells to the appropriate wells.
- For control wells, add medium instead of NK cells (spontaneous release) or a lysis buffer (maximum release).
- Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
- Centrifuge the plate again and transfer 100  $\mu L$  of the supernatant to a new 96-well flat-bottom plate.
- Measure the fluorescence of the released Calcein AM (Excitation: 485 nm, Emission: 520 nm).
- Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 \*
   (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)



# **Visualizations Amivantamab Mechanism of Action**







Click to download full resolution via product page

Caption: Amivantamab's multi-faceted mechanism of action.

## General Experimental Workflow for Preclinical Evaluation





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of amivantamab.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RYBREVANT Mechanism of Action [jnjmedicalconnect.com]
- 2. Amivantamab in the Treatment of Metastatic NSCLC: Patient Selection and Special Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of amivantamab for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Amivantamab (NY0116) Target Engagement Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b537881#ny0116-target-engagement-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com